2-ethoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H17F3N2O3 and its molecular weight is 318.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis in Herbicide Studies
Radiosynthesis techniques have been employed to study the metabolism and mode of action of certain herbicides, indicating a potential application of complex acetamides in tracing and understanding biochemical pathways. For instance, Latli & Casida (1995) developed high-specific-activity tracers for acetochlor, a chloroacetanilide herbicide, and a dichloroacetamide safener, highlighting the role of sophisticated acetamide derivatives in agricultural chemistry research.
Structural Orientation in Coordination Chemistry
Research on amide derivatives has elucidated their spatial orientations and interactions in coordination complexes, as explored by Kalita & Baruah (2010). Their work on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide demonstrates the structural versatility and potential for designing complex molecular architectures, suggesting a role for similar compounds in the development of new materials or in the study of molecular interactions.
Comparative Metabolism Studies
The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes by Coleman et al. (2000) provides insight into the metabolic pathways and potential toxicological profiles of acetamide derivatives. This research underscores the importance of such compounds in understanding xenobiotic metabolism and their interactions with biological systems.
Chemoselective Acetylation for Drug Synthesis
The chemoselective acetylation process, as studied by Magadum & Yadav (2018), involves N-(2-Hydroxyphenyl)acetamide as an intermediate in synthesizing antimalarial drugs. This example illustrates the application of acetamide derivatives in synthesizing medically relevant compounds through selective enzymatic reactions.
Anticancer Drug Development
The synthesis and molecular docking analysis of anticancer drugs, like the work done by Sharma et al. (2018) on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, reveal the therapeutic potential of acetamide derivatives. Such studies contribute to the design and optimization of new drugs targeting specific molecular pathways.
Properties
IUPAC Name |
2-[4-[(2-ethoxyacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-2-22-8-13(21)19-11-5-3-10(4-6-11)7-12(20)18-9-14(15,16)17/h3-6H,2,7-9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTZLEGJZJWYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.